molecular formula C13H17NO3 B609909 Pentylone CAS No. 698963-77-8

Pentylone

Cat. No. B609909
M. Wt: 235.28
InChI Key: MXXZTYFFAITUIM-UHFFFAOYSA-N

Description

Pentylone, also known as β-Keto-Methyl ​benzo ​dioxolyl ​pentanamine, βk-Methyl-K, βk-MBDP, methyl​enedioxy​pentedrone, or 1‐ (3,4‐methylenedioxyphenyl)‐2‐ (methylamino)pentan‐1‐one, is a stimulant developed in the 1960s . It is a substituted cathinone, a type of substituted phenethylamine .


Molecular Structure Analysis

A systematic spectroscopic study of Pentylone has been conducted . High performance liquid chromatography (HPLC) was used for the enantioseparation of Pentylone . The 3D structure of Pentylone in solution was revealed . Moreover, the chiral separation of Pentylone was achieved and the absolute configuration of the respective enantiomers was determined .

Scientific Research Applications

Metabolic Profiling and Biotransformation

Pentylone's biotransformation pathways and unique metabolites have been studied to understand its implications and risks associated with its use. A study on N-ethyl pentylone (ephylone) focused on quantitative confirmations and metabolite identification in human biological specimens, utilizing advanced techniques like liquid chromatography tandem mass spectrometry (LC-MS-MS) and metabolomic analysis (Krotulski et al., 2018).

Structural Analysis and Characterization

Comprehensive structural analysis of pentylone, focusing on mass spectrometric, nuclear magnetic resonance spectroscopic, and infrared spectroscopic data, was conducted to elucidate its chemical structure. This study also identified typical cathinone synthesis by-products, enhancing the understanding of pentylone's chemical composition (Westphal et al., 2012).

Pharmacological Effects and Abuse Liability

Research on pentylone's pharmacological effects, including its reinforcing and locomotor effects, provides insights into its abuse liability. Studies compared pentylone with other synthetic cathinones and highlighted its impact on locomotion and body temperature, as well as its potential for self-administration in animal models (Javadi-Paydar et al., 2017).

Spectroscopic Study for Structural Analysis

A systematic spectroscopic study of pentylone, including methods like high-performance liquid chromatography (HPLC) and circular dichroism, was conducted to reveal its 3D structure in solution and determine the absolute configuration of its enantiomers (Spálovská et al., 2019).

Interaction with Monoamine Transporters

The interaction of pentylone with monoamine transporters was explored to understand its psychostimulant effects. This study included in vitro transporter assays and in vivo locomotor activity assessments, demonstrating pentylone's potency and efficacy in stimulating locomotion (Glatfelter et al., 2021).

Crystallographic Analysis

The structures of the hydrochloride hydrates of pentylone and related compounds were described using crystallographic analysis. This study highlighted the unique features of pentylone's crystallization and its relevance in the context of clandestinely manufactured designer cathinones (Wood et al., 2017).

Safety And Hazards

Reports indicate side effects of Pentylone include feelings of paranoia, agitation, and inability to sleep, with effects lasting for several days at high doses .

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-3-4-10(14-2)13(15)9-5-6-11-12(7-9)17-8-16-11/h5-7,10,14H,3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMLULIEUUXXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC2=C(C=C1)OCO2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401014183
Record name Pentylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentylone

CAS RN

698963-77-8
Record name Pentylone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698963-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentylone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0698963778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentylone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401014183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PENTYLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IGN39WGH0Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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